molecular formula C12H17NO4 B182941 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2436-79-5

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B182941
CAS No.: 2436-79-5
M. Wt: 239.27 g/mol
InChI Key: XSBSXJAYEPDGSF-UHFFFAOYSA-N
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Description

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate's structural analogy to pyrrole-based compounds allows it to play a significant role in supramolecular chemistry. Research has highlighted its use in the self-assembly of supramolecular capsules derived from calixpyrrole components. These capsules exhibit unique properties for molecular recognition and encapsulation, driven by their ease of synthesis and structural versatility. The development of these supramolecular structures showcases the potential for creating novel encapsulation systems for drug delivery and molecular sensing (Ballester, 2011).

Catalytic Applications and Synthesis

The pyrrole framework also finds applications in catalytic processes, especially in the synthesis of polyoxymethylene dimethyl ethers (OMEs), which are recognized for their environmental benefits as diesel fuel alternatives. The catalytic synthesis of these compounds leverages the unique properties of pyrrole-based structures to facilitate the process, demonstrating the broader utility of this compound and its derivatives in green chemistry and sustainable fuel production (Baranowski et al., 2017).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, pyrrole-based compounds, including derivatives of this compound, are explored for their bioactive properties. They serve as key pharmacophores in the development of drugs targeting various diseases. The structure-activity relationship (SAR) studies of these compounds contribute to the discovery of new drugs with improved efficacy and selectivity for specific biological targets. This underlines the compound's significance in medicinal chemistry for drug design and development (Li Petri et al., 2020).

Environmental and Analytical Chemistry

Furthermore, research into the analysis and environmental impact of phthalates, which share structural similarities with this compound, underscores the importance of understanding the environmental fate and analytical detection of these compounds. This area of study is critical for assessing the ecological and health impacts of various industrial chemicals and for developing more sustainable chemical practices (Haji Harunarashid et al., 2017).

Safety and Hazards

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed. It may also cause respiratory irritation and is harmful in contact with skin .

Properties

IUPAC Name

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBSXJAYEPDGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947225
Record name Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-79-5, 2199-55-5
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
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Record name 2436-79-5
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Record name 2436-79-5
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Record name Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Record name Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
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Q & A

Q1: What is the significance of understanding the mechanism of Knorr pyrrole synthesis?

A1: Unraveling the mechanism of Knorr pyrrole synthesis provides valuable insights into the formation of pyrrole rings, which are fundamental components of many natural products and pharmaceuticals. [] This understanding allows for the development of improved synthetic strategies for pyrrole derivatives and analogs. For instance, studies have investigated the formation of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate through reactions involving ethyl 2-aminoacetoacetate and ethyl acetoacetate, aiming to mimic and better understand natural pyrrole synthesis pathways like that of porphobilinogen. []

Q2: Why is the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate of particular interest to researchers?

A2: The bromination of this compound allows for the introduction of bromine atoms onto the pyrrole ring. This is a crucial step towards further functionalization of the molecule. [] The presence of bromine atoms opens up possibilities for various chemical transformations, such as substitution reactions and cross-coupling reactions, which are essential tools in synthetic organic chemistry. This modification is particularly interesting for developing new pharmaceuticals and materials based on the pyrrole scaffold.

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